molecular formula C19H20N4O4S B10892672 4-cyano-N,N-diethyl-3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide

4-cyano-N,N-diethyl-3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide

Cat. No.: B10892672
M. Wt: 400.5 g/mol
InChI Key: AEZFJKGSKYXXRX-UHFFFAOYSA-N
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Description

4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-5-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-5-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-5-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~).

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-5-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-5-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Other thiophene derivatives with similar structures and biological activities.

    Cyanoacetamide Derivatives: Compounds with cyanoacetamide moieties that exhibit similar reactivity and applications.

Uniqueness

4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-5-[(3-METHYL-4-NITROBENZOYL)AMINO]-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

4-cyano-N,N-diethyl-3-methyl-5-[(3-methyl-4-nitrobenzoyl)amino]thiophene-2-carboxamide

InChI

InChI=1S/C19H20N4O4S/c1-5-22(6-2)19(25)16-12(4)14(10-20)18(28-16)21-17(24)13-7-8-15(23(26)27)11(3)9-13/h7-9H,5-6H2,1-4H3,(H,21,24)

InChI Key

AEZFJKGSKYXXRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C#N)C

Origin of Product

United States

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